4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, a benzamide group, and a nitro substituent. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the nitro group and the phenyl ring further enhances the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. For example, 4-phenyl-1,3-thiazole can be prepared by reacting 2-bromoacetophenone with thiourea in the presence of a base like sodium hydroxide.
Amidation: The final step involves the formation of the benzamide group by reacting the nitro-substituted thiazole with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (sulfuric acid and nitric acid).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-amino-N-(4-phenyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various halogenated or nitrated derivatives of the thiazole ring.
Hydrolysis: 4-nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-amine.
Scientific Research Applications
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide: Similar structure with a carbamothioyl group instead of a benzamide group.
4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Contains an additional nitro group on the thiazole ring.
4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide: Lacks the nitro group but has a similar thiazole and benzamide structure.
Uniqueness
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the nitro group and the thiazole ring, which contribute to its diverse biological activities. The combination of these functional groups enhances its potential as a multi-targeted bioactive molecule, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSUVHOZHQEGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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